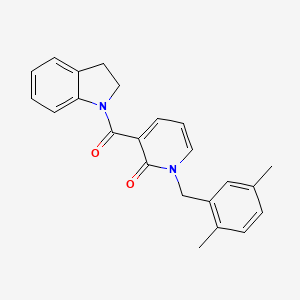

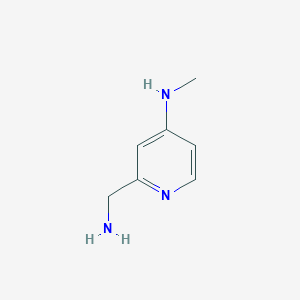

![molecular formula C23H15F2NO2 B2375635 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-77-2](/img/structure/B2375635.png)

3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

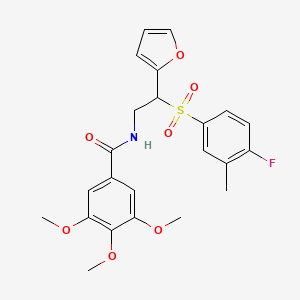

The compound “3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule that contains several functional groups. It has a quinolinone structure, which is a type of heterocyclic compound. The molecule also contains two fluorobenzoyl groups, which are aromatic rings (benzene) with a fluorine atom and a carbonyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The fluorobenzoyl groups would contribute to the electron-withdrawing nature of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinolinone ring and the fluorobenzoyl groups. The carbonyl group in the quinolinone ring could potentially undergo nucleophilic addition reactions. The fluorine atoms in the fluorobenzoyl groups are quite electronegative, which could make these positions susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzoyl groups could increase its lipophilicity, potentially affecting its solubility in various solvents. The compound’s melting and boiling points, as well as its density, would depend on the specific arrangement of atoms and the intermolecular forces present .Scientific Research Applications

Synthesis and Transformations in Organic Chemistry

Research on quinoline derivatives, which share structural similarities with the compound , highlights their efficiency as fluorophores widely utilized in biochemistry and medicine for studying biological systems. The quest for new compounds with heightened sensitivity and selectivity is ongoing due to their promising applications as potential antioxidants and radioprotectors. The synthesis of new quinoline derivatives via reactions of 2-chloro-4-methylquinolines with aminobenzoic acids demonstrates the chemical versatility and potential for creating sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).

Antitumor and Antimicrobial Properties

Fluorinated quinazoline derivatives have been explored for their potential as antitumor and antimicrobial agents. The synthesis and characterization of novel 4(3H)-quinazolinone derivatives, including structural analogs to the compound of interest, have been carried out to screen for anti-inflammatory and analgesic activities. This highlights the compound's relevance in developing new therapeutic agents (Farag et al., 2012). Additionally, fluoroquinolones, closely related to the chemical structure , have shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting the potential utility of similar compounds in antibiotic drug development (Kuramoto et al., 2003).

Antiviral Activity

Research on fluorine-containing quinazolines, including structures similar to the specified compound, has indicated their prospects in antiviral applications. The synthesis of specific derivatives and their testing against viruses such as monkeypox, smallpox vaccine, and ectromelia virus demonstrate the compound's potential role in creating new active substances for antiviral therapy (Lipunova et al., 2012).

Optoelectronic Applications

The investigation into the photophysics of valence tautomers of isoquinolinone derivatives, which share a common structural motif with the compound , reveals dual fluorescence emission. This unique property, dependent on the solvent, positions such molecules as outstanding candidates for sensors and other optoelectronic applications, where the ability to exhibit dual fluorescence can be harnessed for advanced material science applications (Craig et al., 2009).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with. The fluorobenzoyl groups might enhance the compound’s ability to penetrate biological membranes due to the lipophilic nature of fluorine .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name |

3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2NO2/c24-17-11-9-15(10-12-17)22(27)19-14-26(13-16-5-1-3-7-20(16)25)21-8-4-2-6-18(21)23(19)28/h1-12,14H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEUVBYGKPCHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

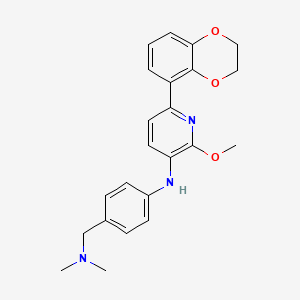

![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)

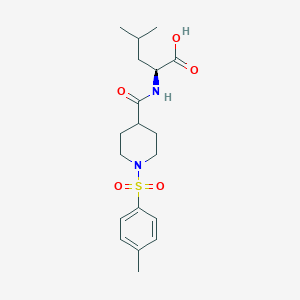

![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)

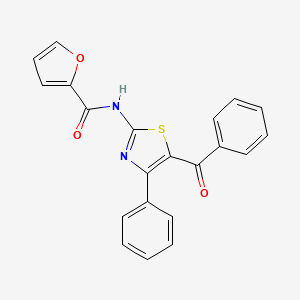

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

![tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2375571.png)